molecular formula C20H25NO6 B012669 1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine CAS No. 101491-35-4

1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine

Cat. No.: B012669
CAS No.: 101491-35-4
M. Wt: 375.4 g/mol
InChI Key: XOHRDYUXXXTNQL-UHFFFAOYSA-N
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Description

Butenafine, also known as KP-363, is a potent and broad-spectrum benzylamine antifungal agent. It is primarily used to treat dermatophyte infections such as tinea pedis, tinea cruris, and tinea versicolor. Butenafine works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, at the point of squalene epoxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butenafine is synthesized through a multi-step process involving the reaction of benzylamine with naphthalene derivatives. The key steps include:

    Alkylation: Benzylamine is alkylated with tert-butylbenzyl chloride to form N-tert-butylbenzylamine.

    Naphthylation: The resulting compound is then reacted with 1-chloromethyl naphthalene to produce butenafine.

Industrial Production Methods: Industrial production of butenafine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions .

Types of Reactions:

    Oxidation: Butenafine can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction of butenafine can occur at the benzylamine moiety, resulting in the formation of secondary amines.

    Substitution: Butenafine can participate in substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Scientific Research Applications

Butenafine has a wide range of scientific research applications:

Mechanism of Action

Butenafine exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial for the biosynthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes, and its depletion leads to membrane dysfunction and ultimately cell death. The molecular targets of butenafine include the squalene epoxidase enzyme and the ergosterol biosynthesis pathway .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6/c1-22-15-7-13(8-16(23-2)19(15)26-5)11-21-12-14-9-17(24-3)20(27-6)18(10-14)25-4/h7-11H,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHRDYUXXXTNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN=CC2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101491-35-4
Record name Benzylidenimine, 3,4,5-trimethoxy-N-(3,4,5-trimethoxybenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101491354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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